molecular formula C21H42N2O B093533 (Z)-N-(3-Aminopropyl)-9-octadecenamide CAS No. 111-08-0

(Z)-N-(3-Aminopropyl)-9-octadecenamide

Cat. No. B093533
CAS RN: 111-08-0
M. Wt: 338.6 g/mol
InChI Key: ZHNIMKDTJODGTK-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-Aminopropyl)-9-octadecenamide, commonly known as oleamide, is a fatty acid amide that is naturally produced in the human body. It is also found in various plants, including ginger and cacao. Oleamide has been the subject of extensive research due to its potential therapeutic properties and its role in regulating sleep and mood.

Mechanism Of Action

Oleamide is believed to act on the endocannabinoid system in the brain, which regulates various physiological processes, including appetite, mood, and sleep. Specifically, oleamide has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system.

Biochemical And Physiological Effects

Oleamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA, a neurotransmitter that is involved in the regulation of sleep and anxiety. It has also been shown to decrease the activity of glutamate, a neurotransmitter that is involved in the regulation of pain and anxiety.

Advantages And Limitations For Lab Experiments

Oleamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation of oleamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on oleamide. One area of interest is its potential as a therapeutic agent for the treatment of sleep disorders and anxiety. Another area of interest is its potential as a natural alternative to synthetic cannabinoids for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of oleamide and its effects on the endocannabinoid system.

Synthesis Methods

Oleamide can be synthesized through a variety of methods, including the reaction of oleic acid with hydroxylamine and the reaction of erucic acid with ammonia. However, the most common method of synthesis is the reaction of oleic acid with ammonia and sodium hypochlorite.

Scientific Research Applications

Oleamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and hypnotic effects in animal models, and it is believed to play a role in the regulation of sleep and mood in humans.

properties

CAS RN

111-08-0

Product Name

(Z)-N-(3-Aminopropyl)-9-octadecenamide

Molecular Formula

C21H42N2O

Molecular Weight

338.6 g/mol

IUPAC Name

(Z)-N-(3-aminopropyl)octadec-9-enamide

InChI

InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h9-10H,2-8,11-20,22H2,1H3,(H,23,24)/b10-9-

InChI Key

ZHNIMKDTJODGTK-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN

Other CAS RN

111-08-0

Origin of Product

United States

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